3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is characterized by its spirocyclic structure, which includes a methoxy group and an oxazolidine moiety. It is classified as an acute toxic substance, particularly harmful if ingested, and it may cause skin and eye irritation.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem. It falls under the category of heterocyclic compounds due to the presence of nitrogen and oxygen in its structure. Additionally, it is classified under GHS (Globally Harmonized System) as a hazardous substance, indicating potential risks associated with its handling and use .
The synthesis of 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride typically involves several synthetic routes:
The synthesis requires controlled reaction conditions, including temperature regulation and appropriate solvent selection to optimize yield and purity. While specific industrial production methods are not widely documented, laboratory-scale syntheses are prevalent among research institutions .
The molecular structure of 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride can be represented using various structural formulas:
InChI=1S/C9H17NO2.ClH/c1-11-8-6-9(12-7-8)2-4-10-5-3-9;/h8,10H,2-7H2,1H3;1H
C1CC2(CCN(C(=O)C)C2)OC1.Cl
These notations provide insights into the connectivity of atoms within the molecule, highlighting its complex spirocyclic nature .
The compound's structural data indicates that it contains two oxygen atoms, one nitrogen atom, and a chlorine atom as part of its hydrochloride salt form. The presence of these elements contributes to its unique chemical reactivity and potential biological activity.
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions:
These reactions require careful consideration of reagent choice and reaction conditions to achieve desired products while minimizing side reactions.
The physical properties include:
Key chemical properties include:
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural characteristics make it a candidate for studies related to neuropharmacology, where it could serve as a lead compound for developing new therapeutic agents targeting neurological disorders or pain management strategies .
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5